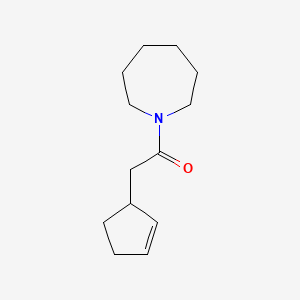
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since been a popular choice for the management of various conditions.
Mecanismo De Acción
The primary mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is the inhibition of COX enzymes. COX-1 and COX-2 are isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. COX-2 is induced during inflammation and is responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one inhibits both COX-1 and COX-2, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress and tissue damage. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can also cause gastrointestinal side effects, such as nausea, vomiting, and gastric ulcers, by inhibiting COX-1. It can also cause renal side effects, such as nephrotoxicity, by inhibiting COX-2.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several advantages and limitations for lab experiments. It is widely available and has been extensively studied, making it a popular choice for research. It is also relatively inexpensive and can be easily synthesized. However, 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several limitations, including its potential for gastrointestinal and renal side effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one. One area of research is the development of new formulations that can reduce the risk of gastrointestinal and renal side effects. Another area of research is the development of new NSAIDs that can selectively inhibit COX-2 without affecting COX-1, thereby reducing the risk of side effects. Additionally, research can be conducted on the use of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in the treatment of other conditions, such as cancer and Alzheimer's disease.
Métodos De Síntesis
The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one involves several steps, including the reaction of 2,6-dichloroaniline with 3,5-dimethylpyridine to form 3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The resulting compound is then reacted with acetic anhydride to produce 2-acetoxy-3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The final step involves the reaction of the previous compound with 1-methylpiperidine-4-carboxylic acid to form 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one.
Aplicaciones Científicas De Investigación
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is also known to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
Propiedades
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)15-8-13-5-3-4-6-14(13)16(20)18-15/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVYULGDNDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![[1-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-1-oxopropan-2-yl] 1-(3,4-dimethylphenyl)sulfonyl-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B7515589.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![Azepan-1-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515604.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)


![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)